![molecular formula C22H32O2Si2 B14194482 1,3-Bis(4-methylphenyl)-1,3-bis[(propan-2-yl)oxy]-1,3-disiletane CAS No. 879409-38-8](/img/structure/B14194482.png)
1,3-Bis(4-methylphenyl)-1,3-bis[(propan-2-yl)oxy]-1,3-disiletane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(4-methylphenyl)-1,3-bis[(propan-2-yl)oxy]-1,3-disiletane is a silicon-containing organic compound It is characterized by the presence of two 4-methylphenyl groups and two propan-2-yl groups attached to a disiletane core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-methylphenyl)-1,3-bis[(propan-2-yl)oxy]-1,3-disiletane typically involves the reaction of 4-methylphenylsilane with propan-2-ol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of silicon-oxygen bonds, leading to the final disiletane structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
化学反応の分析
Types of Reactions
1,3-Bis(4-methylphenyl)-1,3-bis[(propan-2-yl)oxy]-1,3-disiletane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen bonds, leading to the formation of silanols or siloxanes.
Reduction: Reduction reactions can break silicon-oxygen bonds, converting the compound back to its silane precursors.
Substitution: The phenyl and propan-2-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silane derivatives.
Substitution: Functionalized disiletane compounds with different substituents.
科学的研究の応用
1,3-Bis(4-methylphenyl)-1,3-bis[(propan-2-yl)oxy]-1,3-disiletane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other silicon-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
作用機序
The mechanism of action of 1,3-Bis(4-methylphenyl)-1,3-bis[(propan-2-yl)oxy]-1,3-disiletane involves its interaction with various molecular targets. The silicon-oxygen bonds in the compound can interact with biological molecules, potentially affecting their structure and function. The compound may also participate in catalytic processes, facilitating chemical reactions through its unique electronic properties.
類似化合物との比較
Similar Compounds
1,3-Bis(4-methylphenyl)-1,3-disiletane: Lacks the propan-2-yl groups, resulting in different chemical properties.
1,3-Bis(4-methylphenyl)-1,3-bis[(methoxy)oxy]-1,3-disiletane: Contains methoxy groups instead of propan-2-yl groups, leading to variations in reactivity and applications.
Uniqueness
1,3-Bis(4-methylphenyl)-1,3-bis[(propan-2-yl)oxy]-1,3-disiletane is unique due to the presence of both 4-methylphenyl and propan-2-yl groups, which confer specific chemical and physical properties. These features make it suitable for specialized applications in various fields, distinguishing it from other similar compounds.
特性
CAS番号 |
879409-38-8 |
|---|---|
分子式 |
C22H32O2Si2 |
分子量 |
384.7 g/mol |
IUPAC名 |
1,3-bis(4-methylphenyl)-1,3-di(propan-2-yloxy)-1,3-disiletane |
InChI |
InChI=1S/C22H32O2Si2/c1-17(2)23-25(21-11-7-19(5)8-12-21)15-26(16-25,24-18(3)4)22-13-9-20(6)10-14-22/h7-14,17-18H,15-16H2,1-6H3 |
InChIキー |
WURJESSKBGLBMG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)[Si]2(C[Si](C2)(C3=CC=C(C=C3)C)OC(C)C)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


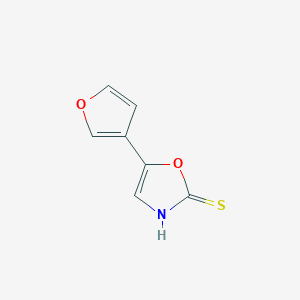
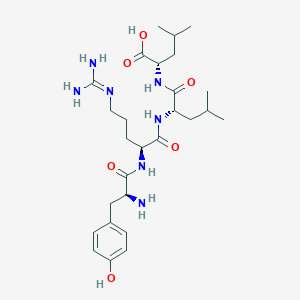
![2-([1,1'-Biphenyl]-3-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14194413.png)
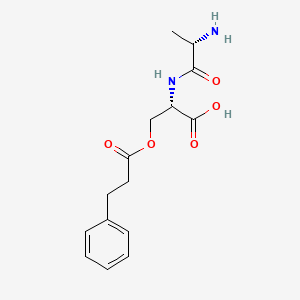
![2-Butanone, 4-[(4-fluorophenyl)amino]-](/img/structure/B14194422.png)
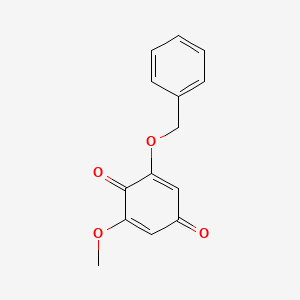
![Acetamide, N-[2,2-diethoxy-1-(hydroxymethyl)cyclobutyl]-](/img/structure/B14194430.png)
![2',6-Dichloro-2,3-dihydro[1,1'-biphenyl]-2,3-diol](/img/structure/B14194437.png)
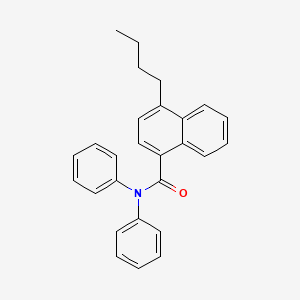

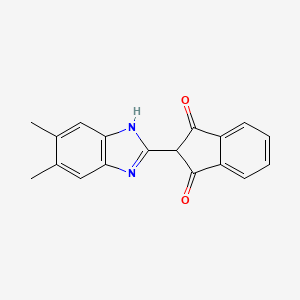
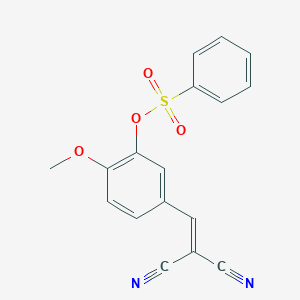

![Bis[4'-(diphenylamino)[1,1'-biphenyl]-4-yl]ethane-1,2-dione](/img/structure/B14194484.png)
